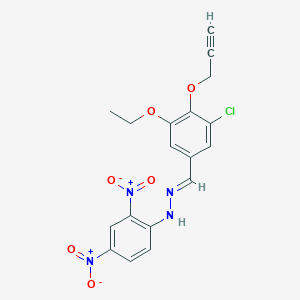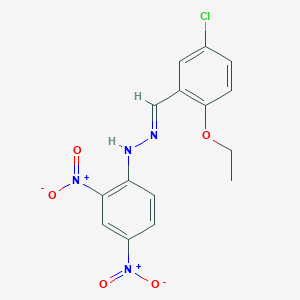
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, commonly known as FLT3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FLT3 inhibitor is a small molecule drug that targets the FLT3 receptor, which is commonly over-expressed in acute myeloid leukemia (AML) and other types of cancers.
Aplicaciones Científicas De Investigación
FLT3 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to be effective in inhibiting the growth and proliferation of cancer cells that over-express FLT3 receptor. FLT3 inhibitor has been tested in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, acute lymphoblastic leukemia (ALL), and other types of cancers. FLT3 inhibitor has also been studied for its potential applications in combination therapy with other cancer drugs.
Mecanismo De Acción
FLT3 inhibitor works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. FLT3 receptor plays a critical role in the growth and proliferation of cancer cells. FLT3 inhibitor binds to the FLT3 receptor and prevents its activation, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FLT3 inhibitor has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It inhibits the activity of the FLT3 receptor, which leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation. FLT3 inhibitor also induces apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FLT3 inhibitor has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target receptor. FLT3 inhibitor is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, FLT3 inhibitor also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can be affected by the genetic profile of cancer cells.
Direcciones Futuras
FLT3 inhibitor has shown promising results in preclinical studies and clinical trials, but there is still much to be learned about its potential applications in cancer treatment. Some future directions for FLT3 inhibitor research include:
1. Further studies to understand the genetic and molecular mechanisms of FLT3 inhibitor resistance in cancer cells.
2. Development of new FLT3 inhibitors with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of FLT3 inhibitor in combination therapy with other cancer drugs.
4. Exploration of the potential applications of FLT3 inhibitor in other types of cancers that over-express FLT3 receptor.
5. Development of new methods for the synthesis and purification of FLT3 inhibitor.
Conclusion:
FLT3 inhibitor is a small molecule drug that has shown promising results in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. It works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in cancer cells. FLT3 inhibitor has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of FLT3 inhibitor in cancer treatment, and to develop new and improved FLT3 inhibitors.
Métodos De Síntesis
The synthesis of FLT3 inhibitor involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for the synthesis of FLT3 inhibitor involves the condensation of 4-fluoro-3-methylbenzaldehyde, 2-aminothiophenol, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propiedades
Nombre del producto |
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine |
|---|---|
Fórmula molecular |
C21H16FN3S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(Z)-4-(4-fluoro-3-methylphenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H16FN3S/c1-15-13-16(10-11-18(15)22)19-14-26-21(24-20-9-5-6-12-23-20)25(19)17-7-3-2-4-8-17/h2-14H,1H3/b24-21- |
Clave InChI |
ONOBQXYGNADERY-FLFQWRMESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4)F |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)